molecular formula C28H23BrNP B8722160 TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE CAS No. 73870-26-5

TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE

Cat. No.: B8722160
CAS No.: 73870-26-5
M. Wt: 484.4 g/mol
InChI Key: IYJLGAVCGKCKDE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE is an organophosphorus compound with the molecular formula C26H21BrNP It is a quaternary phosphonium salt that features a triphenylphosphonium group attached to a quinolin-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE typically involves the reaction of triphenylphosphine with a quinolin-2-ylmethyl halide under suitable conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:

Ph3P+Quinolin-2-ylmethyl halideTriphenyl[(quinolin-2-yl)methyl]phosphanium halide\text{Ph}_3\text{P} + \text{Quinolin-2-ylmethyl halide} \rightarrow \text{Triphenyl[(quinolin-2-yl)methyl]phosphanium halide} Ph3​P+Quinolin-2-ylmethyl halide→Triphenyl[(quinolin-2-yl)methyl]phosphanium halide

The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.

Scientific Research Applications

TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: The compound can be used to study the interactions of phosphonium salts with biological membranes.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium group can facilitate the transport of the compound across lipid bilayers, allowing it to reach intracellular targets. The quinolin-2-ylmethyl moiety can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Uniqueness

TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE is unique due to the presence of the quinolin-2-ylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other phosphonium salts that lack this moiety. The quinoline ring can enhance the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

73870-26-5

Molecular Formula

C28H23BrNP

Molecular Weight

484.4 g/mol

IUPAC Name

triphenyl(quinolin-2-ylmethyl)phosphanium;bromide

InChI

InChI=1S/C28H23NP.BrH/c1-4-13-25(14-5-1)30(26-15-6-2-7-16-26,27-17-8-3-9-18-27)22-24-21-20-23-12-10-11-19-28(23)29-24;/h1-21H,22H2;1H/q+1;/p-1

InChI Key

IYJLGAVCGKCKDE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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